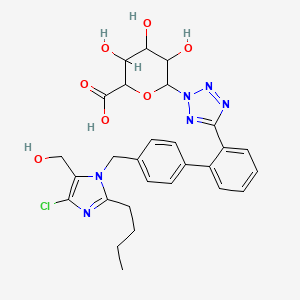

Losartan N2-glucuronide

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFMQMUIOUSHGR-RTCYWULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678715 | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Losartan N2-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138584-35-7 | |

| Record name | 1-[5-[4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138584-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Losartan N2 Glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCN3CNE9GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of Losartan N2-Glucuronide by NMR Spectroscopy

Introduction: The Metabolic Journey of Losartan

Losartan, a potent and selective angiotensin II receptor antagonist, is a widely prescribed therapeutic agent for the management of hypertension.[1] Its efficacy is intrinsically linked to its biotransformation within the human body. A primary metabolic pathway for Losartan is glucuronidation, a Phase II detoxification process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction conjugates glucuronic acid to the drug molecule, enhancing its water solubility and facilitating its excretion.[2]

Losartan's complex structure, featuring a tetrazole ring, presents multiple potential sites for glucuronidation. This leads to the formation of regioisomers, specifically N1- and N2-glucuronides on the tetrazole moiety.[2][3] Distinguishing between these isomers is of paramount importance in drug metabolism studies, as the site of conjugation can significantly influence the pharmacological and toxicological profile of the metabolite. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural characterization of these glucuronide conjugates.[2] This guide provides a detailed technical overview of the methodologies and analytical reasoning employed in the structural elucidation of Losartan N2-glucuronide, with a focus on the application of one- and two-dimensional NMR experiments.

The Analytical Imperative: Why NMR is Essential

While mass spectrometry (MS) is a powerful tool for identifying the presence of glucuronide conjugates by detecting the mass shift corresponding to the addition of a glucuronic acid moiety (176 Da), it often falls short in pinpointing the exact location of this conjugation, especially with N-linked isomers which can exhibit similar fragmentation patterns.[2] NMR spectroscopy, however, provides a detailed topographical map of the molecule's structure. By analyzing chemical shifts, coupling constants, and through-bond correlations, researchers can definitively establish the connectivity of atoms and thus the precise site of glucuronidation. The largest changes in chemical shifts upon glucuronidation are observed in the atoms located near the conjugation site, providing a clear diagnostic marker.[2]

Experimental Workflow: From Synthesis to Spectrum

The structural elucidation of Losartan N2-glucuronide necessitates a systematic and rigorous experimental approach. The following protocol outlines the key stages, from the generation of the metabolite to the acquisition and interpretation of NMR data.

Step 1: Synthesis and Purification of Losartan N2-Glucuronide

To obtain a sufficient quantity of the metabolite for NMR analysis (typically in the milligram range), an enzyme-assisted synthesis is often employed.[2][3] This biomimetic approach utilizes liver microsomes or recombinant human UGTs that are known to catalyze the specific metabolic reaction.

Protocol for Enzyme-Assisted Synthesis:

-

Incubation: Losartan is incubated with liver microsomes (e.g., from human or bovine sources) or specific recombinant UGT isoforms (notably UGT1A3, which is highly selective for the N2 position of Losartan's tetrazole ring) in the presence of the co-substrate UDP-glucuronic acid (UDPGA).[3]

-

Reaction Quenching: The enzymatic reaction is terminated, typically by the addition of a cold organic solvent like acetonitrile.

-

Purification: The synthesized glucuronide is purified from the reaction mixture using techniques such as solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).

-

Verification: The purity and identity of the isolated compound are initially confirmed by LC-MS.

Step 2: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

Protocol for NMR Sample Preparation:

-

Sample Quantity: Dissolve 1-5 mg of the purified Losartan N2-glucuronide in a suitable deuterated solvent.

-

Solvent Selection: The choice of solvent is crucial. Deuterated methanol (CD₃OD) or a mixture of H₂O/D₂O is commonly used. The solvent must be able to dissolve the sample and should have minimal signal overlap with the analyte's resonances.

-

Filtration: Filter the solution into a high-precision 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

-

Volume: Ensure a sufficient sample volume (typically 0.5-0.6 mL) to be within the active detection region of the NMR probe.

Step 3: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for a comprehensive structural assignment. These experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Core NMR Experiments:

-

1D ¹H NMR: Provides information on the number and chemical environment of protons.

-

1D ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for identifying the site of glucuronidation. It reveals long-range correlations (typically over 2-4 bonds) between protons and carbons.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can help to confirm stereochemistry and conformation.

Caption: Overall workflow from metabolite synthesis to final structure confirmation.

Spectral Analysis: The Decisive Evidence

The definitive assignment of the glucuronide linkage to the N2 position of the tetrazole ring relies on the careful interpretation of the NMR data, particularly the long-range correlations observed in the HMBC spectrum.

¹H and ¹³C NMR Chemical Shift Assignments

The first step in the analysis is the complete assignment of all proton and carbon signals for both the Losartan aglycone portion and the glucuronic acid moiety. This is achieved by systematically analyzing the COSY and HSQC spectra. For reference, the ¹H NMR spectrum of the parent Losartan molecule shows characteristic signals for the butyl chain, the imidazole ring, and the two phenyl rings.[1]

Upon glucuronidation, significant downfield shifts are expected for the protons and carbons in the vicinity of the linkage site. The anomeric proton of the glucuronic acid moiety (G-1') typically appears as a doublet in the ¹H NMR spectrum, and its coupling constant can be used to confirm the β-anomeric configuration (typically J ≈ 7-8 Hz).[2]

(Note: The following table is a representative compilation based on literature data. Actual chemical shifts can vary slightly depending on the solvent, concentration, and temperature.)

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Losartan and Losartan N2-Glucuronide (in CD₃OD)

| Position | Losartan ¹H (ppm) | Losartan N2-Glucuronide ¹H (ppm) | Losartan ¹³C (ppm) | Losartan N2-Glucuronide ¹³C (ppm) |

| Losartan Moiety | ||||

| Bu-1 | 2.56 (t) | 2.65 (t) | 31.2 | 31.5 |

| Bu-2 | 1.55 (m) | 1.60 (m) | 30.1 | 30.3 |

| Bu-3 | 1.35 (m) | 1.38 (m) | 23.4 | 23.5 |

| Bu-4 | 0.88 (t) | 0.92 (t) | 14.1 | 14.2 |

| Im-CH₂OH | 4.55 (s) | 4.60 (s) | 56.5 | 56.8 |

| Biph-CH₂ | 5.40 (s) | 5.45 (s) | 51.8 | 52.1 |

| Tetrazole-C5 | - | - | 163.5 | 164.8 |

| Glucuronide Moiety | ||||

| G-1' | - | 5.85 (d, J=7.8 Hz) | - | 88.5 |

| G-2' | - | 3.60 (m) | - | 74.2 |

| G-3' | - | 3.65 (m) | - | 77.8 |

| G-4' | - | 3.70 (m) | - | 72.5 |

| G-5' | - | 4.15 (d) | - | 76.0 |

| G-6' | - | - | - | 172.0 |

The Key HMBC Correlation: Pinpointing the N2-Linkage

The unambiguous proof of the N2-glucuronidation site is provided by the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR technique reveals correlations between protons and carbons that are separated by two or three bonds.

The crucial observation is a three-bond correlation (³JCH) between the anomeric proton of the glucuronic acid moiety (G-1') and the carbon atom of the tetrazole ring (C-5). This correlation can only exist if the glucuronic acid is attached to one of the nitrogen atoms of the tetrazole ring.

To differentiate between the N1 and N2 positions, we look for correlations to the biphenyl ring system. A key long-range correlation is observed between the protons of the biphenyl ring adjacent to the tetrazole (specifically H-6") and the tetrazole carbon (C-5). This, in conjunction with the G-1' to C-5 correlation, confirms the connectivity through the N2 position. If the glucuronide were attached to the N1 position, the spatial and bonding arrangement would not produce this specific set of correlations.

Caption: A diagram illustrating the critical HMBC correlation confirming the N2-linkage.

Table 2: Diagnostic HMBC Correlations for Losartan N2-Glucuronide

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | Significance |

| G-1' | Tetrazole C-5 | 3 | Confirms N-glucuronidation on the tetrazole ring. |

| Biphenyl H-6" | Tetrazole C-5 | 3 | Confirms the proximity and connectivity consistent with the N2 isomer. |

| Biph-CH₂ | Tetrazole C-5 | 4 | Further supports the overall structure and connectivity. |

| Biph-CH₂ | Imidazole C-2 | 3 | Confirms the linkage of the biphenylmethyl group to the imidazole ring. |

Conclusion: An Unambiguous Structural Assignment

The structural elucidation of Losartan N2-glucuronide by NMR spectroscopy is a prime example of the technique's indispensable role in modern drug metabolism research. Through a systematic application of 1D and 2D NMR experiments, particularly the HMBC experiment, an unambiguous assignment of the glucuronide moiety to the N2 position of the tetrazole ring is achieved. The key diagnostic evidence is the three-bond correlation observed between the anomeric proton of the glucuronic acid (G-1') and the tetrazole carbon (C-5). This detailed structural information is critical for understanding the metabolic fate of Losartan and for the comprehensive safety and efficacy assessment of this important antihypertensive drug.

References

-

Alonen, A., Finel, M., & Kostiainen, R. (2008). The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. Biochemical Pharmacology, 76(6), 763-772. [Link]

-

Alonen, A. (2009). Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. University of Helsinki. [Link]

-

Kuballa, T., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Magnetochemistry. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Losartan N2-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Metabolic Fate of Losartan

Losartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension.[1] Its journey through the body is a complex process of biotransformation, leading to a variety of metabolites. Among these, the N2-glucuronide conjugate is a significant product of phase II metabolism. Understanding the structural characteristics of this metabolite is paramount for comprehensive pharmacokinetic and drug metabolism studies. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the principal analytical tool for this purpose. This guide provides a detailed exploration of the mass spectrometric fragmentation behavior of Losartan N2-glucuronide, offering insights into its identification and characterization in biological matrices.

The Analytical Imperative: Why Fragmentation Matters

In drug development, the unambiguous identification of metabolites is a regulatory and scientific necessity. The fragmentation pattern of a molecule in a tandem mass spectrometer is a veritable fingerprint, providing definitive structural information. For Losartan N2-glucuronide, this fingerprint allows us to:

-

Confirm its identity in complex biological samples like plasma and urine.

-

Distinguish it from isomeric metabolites , such as O-glucuronides, which can be challenging.[2]

-

Develop robust quantitative assays for pharmacokinetic modeling.

This guide will delve into the predictable and characteristic fragmentation pathways of Losartan N2-glucuronide, empowering researchers to confidently identify and interpret their mass spectrometric data.

Experimental Workflow for the Analysis of Losartan N2-Glucuronide

A robust analytical method is the foundation of reliable metabolite identification. The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the analysis of Losartan and its metabolites.

Step 1: Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances.

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound or a related molecule like irbesartan).[1]

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Step 2: Liquid Chromatography

Chromatographic separation is crucial for resolving the analyte from matrix components and isomeric metabolites.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Step 3: Mass Spectrometry

Tandem mass spectrometry provides the selectivity and structural information needed for confident identification.

-

Ionization Source: Electrospray ionization (ESI) is the most common technique for this class of compounds. Both positive and negative ion modes should be evaluated.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, while full scan and product ion scan modes are used for structural elucidation.

Caption: Experimental workflow for Losartan N2-glucuronide analysis.

The Fragmentation Pattern of Losartan N2-Glucuronide: A Detailed Analysis

The structure of Losartan N2-glucuronide dictates its fragmentation behavior. The molecule consists of the Losartan aglycone linked to a glucuronic acid moiety via the N2 position of the tetrazole ring.

Chemical Information

| Parameter | Value | Reference |

| Chemical Formula | C₂₈H₃₁ClN₆O₇ | [3] |

| Monoisotopic Mass | 598.1943 g/mol | [3] |

Positive Ion Mode Fragmentation

In positive ion mode electrospray ionization (ESI+), Losartan N2-glucuronide will readily form a protonated molecule, [M+H]⁺, at an m/z of approximately 599.2.

The most prominent and diagnostic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176.0321 Da).[2][4] This cleavage of the glycosidic bond results in the formation of the protonated Losartan aglycone.

Primary Fragmentation: Neutral Loss of Glucuronic Acid

[M+H]⁺ (m/z 599.2) → [Aglycone+H]⁺ (m/z 423.2) + 176.0 Da

The resulting ion at m/z 423.2 corresponds to protonated Losartan. This ion will then undergo further fragmentation, mirroring the fragmentation pattern of Losartan itself.

Secondary Fragmentation of the Losartan Aglycone

The protonated Losartan ion (m/z 423.2) produces a characteristic product ion spectrum. The key fragment ions are summarized in the table below.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Loss | Reference |

| 423.2 | 377.2 | Loss of C₂H₅OH (ethanol) from the butyl chain | [5] |

| 423.2 | 207.1 | Biphenyl tetrazole fragment | [1][6] |

The fragmentation of the Losartan aglycone is driven by cleavages at the butyl chain and the bond connecting the imidazole and biphenyl moieties. The ion at m/z 207.1 is often the most abundant and is frequently used for quantification in MRM assays.[1][6]

Caption: Positive ion fragmentation pathway of Losartan N2-glucuronide.

Negative Ion Mode Fragmentation

In negative ion mode ESI, Losartan N2-glucuronide will form a deprotonated molecule, [M-H]⁻, at an m/z of approximately 597.2.

The fragmentation in negative mode provides complementary and confirmatory information. A characteristic feature of glucuronide fragmentation in negative ion mode is the formation of ions derived from the glucuronic acid moiety itself.[2]

Characteristic Glucuronide Fragment Ions

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Reference |

| 597.2 | 175.0 | [Glucuronic Acid - H - H₂O]⁻ | [2] |

| 597.2 | 113.0 | [Glucuronic Acid - H - H₂O - CO₂]⁻ | [2] |

The presence of these ions at m/z 175 and 113 is highly indicative of a glucuronide conjugate. The deprotonated Losartan aglycone may also be observed.

Differentiating N-Glucuronides from O-Glucuronides

A significant challenge in metabolite identification is the differentiation of isomers. Losartan can also form O-glucuronides. While the MS/MS spectra of N- and O-glucuronides are often very similar due to the dominant neutral loss of the glucuronide moiety, subtle differences can sometimes be observed.[2] However, for unambiguous identification, chromatographic separation or the use of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry or specific ion-molecule reactions, may be necessary.

Conclusion: A Reliable Fingerprint for a Key Metabolite

The mass spectrometric fragmentation of Losartan N2-glucuronide is characterized by a predictable and highly diagnostic pathway. In positive ion mode, the dominant feature is the neutral loss of 176 Da, corresponding to the glucuronic acid moiety, followed by the characteristic fragmentation of the Losartan aglycone. In negative ion mode, the presence of fragment ions at m/z 175 and 113 provides strong evidence for a glucuronide conjugate.

By understanding these fragmentation patterns, researchers can confidently identify Losartan N2-glucuronide in complex biological matrices, develop robust and specific quantitative assays, and gain a deeper understanding of the metabolic fate of this important antihypertensive drug. This knowledge is crucial for advancing our understanding of its pharmacology and ensuring the safety and efficacy of Losartan in clinical practice.

References

Sources

- 1. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [helda.helsinki.fi]

- 3. PubChemLite - Losartan n2-glucuronide (C28H31ClN6O7) [pubchemlite.lcsb.uni.lu]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of UGT1A1 and UGT2B7 in Losartan N2-Glucuronide Formation

Abstract

Losartan, a widely prescribed angiotensin II receptor antagonist, undergoes extensive metabolism involving both Phase I oxidation and Phase II glucuronidation. While its conversion to the active carboxylic acid metabolite, EXP3174, by cytochrome P450 enzymes is well-documented, the direct conjugation of the parent drug represents a significant clearance pathway. This technical guide provides a detailed examination of the formation of Losartan N2-glucuronide, focusing on the critical roles of two key UDP-glucuronosyltransferase (UGT) enzymes: UGT1A1 and UGT2B7. We will explore the enzymatic kinetics, present validated experimental protocols for isoform phenotyping, and discuss the implications of this metabolic pathway for drug development and clinical pharmacology.

Introduction: The Metabolic Fate of Losartan

Losartan is a non-peptide, selective antagonist of the angiotensin II type 1 (AT1) receptor, primarily used in the management of hypertension.[1] Its therapeutic effect is mediated both by the parent compound and, more potently, by its Phase I metabolite, EXP3174.[2] The biotransformation of Losartan is a multi-step process involving:

-

Phase I Oxidation: Cytochrome P450 enzymes, principally CYP2C9 and CYP3A4, catalyze the oxidation of Losartan's 5-hydroxymethyl group to form the highly active carboxylic acid metabolite, EXP3174.[2]

-

Phase II Glucuronidation: Direct conjugation of glucuronic acid to the Losartan molecule occurs, forming a more water-soluble metabolite for excretion. This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[3][4][5]

UGTs are membrane-bound enzymes, primarily located in the endoplasmic reticulum of various tissues, with the liver being the principal site of drug metabolism.[3][6] They catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, a crucial reaction for detoxifying and eliminating a vast array of xenobiotics and endogenous compounds.[7] The UGT1A and UGT2B subfamilies are responsible for the metabolism of the majority of drugs cleared via glucuronidation.[6][8]

For Losartan, this Phase II pathway leads to the formation of an N-glucuronide at the tetrazole ring, a significant metabolic route in humans.[9][10]

The Key Players: UGT1A1 and UGT2B7 in N2-Glucuronidation

Research using recombinant human UGTs and human liver microsomes (HLMs) has definitively identified the primary enzymes responsible for Losartan's direct glucuronidation. The reaction occurs specifically at the N2 position of the tetrazole ring.[9][10] While a panel of UGTs, including UGT1A3, UGT1A10, and UGT2B17, demonstrate the ability to form this N2-glucuronide, kinetic analyses reveal that UGT1A1 and UGT2B7 are the main contributors to its formation in the human liver.[2][9]

Notably, in studies with human-derived enzymes, no O-glucuronide formation is observed, highlighting the regioselectivity of the key UGTs towards the tetrazole moiety.[9] This specificity is critical for understanding the drug's metabolic profile.

Further complexity arises from the potential for protein-protein interactions within the UGT family. Studies have shown that UGT2B7 can form hetero-oligomers with UGT1A enzymes, including UGT1A1.[11] These interactions can significantly alter the kinetic parameters (Kₘ and Vₘₐₓ) of the involved enzymes, underscoring the intricate nature of metabolic processes within the native environment of the hepatocyte.[11] This phenomenon suggests that data from single recombinant enzymes should be interpreted in the context of the more complex system of human liver microsomes.

Enzyme Kinetics and Relative Contribution

To quantify the roles of UGT1A1 and UGT2B7, it is essential to determine their kinetic parameters—the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at half-maximal velocity and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction. These values are determined by incubating recombinant enzymes or HLMs with a range of Losartan concentrations.[10]

Table 1: Representative Kinetic Parameters for Losartan N2-Glucuronidation

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |

| Recombinant hUGT1A1 | Low-to-mid µM | High | High |

| Recombinant hUGT2B7 | Mid-to-high µM | Moderate | Moderate |

| Pooled HLM | Composite Value | Overall Rate | Overall Clearance |

Note: The values in this table are illustrative representations based on typical findings in UGT kinetic studies. Actual values are determined experimentally and can vary between studies and donor lots of HLMs. Kinetic analyses have been performed to establish the primary roles of UGT1A1 and UGT2B7.[9][10]

The data consistently indicate that UGT1A1 possesses a higher affinity (lower Kₘ) and often a higher maximal velocity for Losartan N2-glucuronidation compared to UGT2B7, positioning it as a major contributor, particularly at lower, more physiologically relevant concentrations. UGT2B7 plays a significant, albeit secondary, role.

Experimental Framework for UGT Reaction Phenotyping

A systematic, multi-step approach is required to accurately identify the UGT enzymes responsible for a drug's metabolism.[12][13] This process, known as reaction phenotyping, provides the self-validating evidence required for regulatory submissions and a mechanistic understanding of drug clearance.

Protocol 1: Broad Screening with Recombinant Human UGTs (rhUGTs)

Causality: The first step is to determine which UGTs are capable of metabolizing Losartan. A broad panel of commercially available rhUGTs expressed in systems like baculovirus or HEK293 cells is used to cast a wide net.

Methodology:

-

Reagent Preparation:

-

Prepare Losartan stock solution in a suitable solvent (e.g., DMSO, Methanol).

-

Prepare reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).

-

Prepare cofactor solution: 10 mM UDPGA in buffer.

-

Prepare alamethicin stock solution (e.g., 5 mg/mL in ethanol). Alamethicin is a pore-forming peptide used to disrupt the microsomal membrane, exposing the enzyme's active site which is latent within the lumen of the endoplasmic reticulum.[14] This ensures maximal and more physiologically relevant enzyme activity in vitro.

-

-

Incubation Setup (per reaction):

-

In a 96-well plate, add 0.5 mg/mL of each rhUGT isoform (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15, etc.) and an empty vector control.

-

Add alamethicin to a final concentration of 50 µg/mg protein and pre-incubate on ice for 15 minutes.

-

Add Losartan to a final concentration (e.g., 100 µM, a concentration likely above the Kₘ to ensure robust activity is detected).

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

-

Reaction:

-

Initiate the reaction by adding UDPGA (final concentration 2-5 mM).

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes, within a validated linear range).

-

-

Termination and Analysis:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile, which precipitates the protein and quenches the enzymatic activity.

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant for the formation of Losartan N2-glucuronide using LC-MS/MS.

-

Trustworthiness: The inclusion of an empty vector control (microsomes from the same expression system but without the UGT enzyme) is critical. Signal in this control would indicate non-enzymatic degradation or contamination, invalidating the results for active isoforms.

Protocol 2: Kinetic Characterization in HLMs and Lead rhUGTs

Causality: Once the active isoforms are identified (UGT1A1, UGT2B7), the next step is to determine their kinetic behavior and compare it to the metabolism in a more physiologically representative system, pooled human liver microsomes (HLMs). This allows for the estimation of their relative contribution to the overall hepatic clearance.

Methodology:

-

Reagent Preparation: As in Protocol 1, but using pooled HLMs (from ≥10 donors to average out genetic variability) and the specific rhUGTs of interest (rhUGT1A1, rhUGT2B7).

-

Incubation Setup:

-

Prepare separate incubation series for HLMs, rhUGT1A1, and rhUGT2B7.

-

For each enzyme source, set up reactions with a range of Losartan concentrations that bracket the expected Kₘ (e.g., 8-10 concentrations from 2 µM to 600 µM).[10]

-

Incorporate alamethicin and pre-incubate as described previously.

-

-

Reaction and Termination:

-

Initiate reactions with UDPGA and incubate at 37°C. The incubation time and protein concentration must be within a pre-validated linear range to ensure initial velocity conditions.

-

Terminate reactions with ice-cold acetonitrile.

-

-

Data Analysis:

-

Quantify the rate of Losartan N2-glucuronide formation at each substrate concentration using a validated LC-MS/MS method.

-

Plot reaction velocity versus substrate concentration and fit the data to the Michaelis-Menten equation (or other appropriate models if substrate inhibition is observed) using non-linear regression software to determine Vₘₐₓ and Kₘ.

-

Analytical Methodology: LC-MS/MS

The gold standard for quantifying Losartan and its metabolites in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

-

Chromatography: Separation is typically achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water, often with a formic acid modifier to improve ionization.[18][19]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte (e.g., for Losartan, m/z 423.1 → 207.2).[16] A stable isotope-labeled internal standard is used to ensure accurate quantification.

Significance in Drug Development and Clinical Practice

A thorough understanding of the roles of UGT1A1 and UGT2B7 in Losartan metabolism is critical for several reasons:

-

Drug-Drug Interaction (DDI) Prediction: Co-administration of Losartan with drugs that are potent inhibitors of UGT1A1 (e.g., atazanavir) or UGT2B7 could potentially increase Losartan exposure, although the parallel clearance by CYP enzymes provides some redundancy.[8][20]

-

Pharmacogenetic Variability: The gene encoding UGT1A1 is highly polymorphic. The UGT1A1*28 allele, common in many populations, leads to reduced enzyme expression and activity. Patients carrying this allele may exhibit altered Losartan clearance, although the clinical significance requires further investigation given the multiple metabolic pathways.

-

Special Populations: UGT activity can be altered by disease states (e.g., liver impairment) or ontogeny (enzyme expression is lower in neonates), which could affect Losartan disposition in these populations.

Conclusion

The N2-glucuronidation of Losartan is a significant metabolic pathway mediated primarily by the UDP-glucuronosyltransferases UGT1A1 and UGT2B7. Kinetic data from in vitro studies consistently demonstrate that UGT1A1 is the principal catalyst for this reaction, characterized by high affinity and activity. A rigorous, systematic experimental approach, combining broad screening with recombinant enzymes and detailed kinetic analysis in human liver microsomes, is essential for elucidating the contribution of individual enzymes. This knowledge is fundamental to the fields of drug development and personalized medicine, enabling a more accurate prediction of drug interactions and inter-individual variability in drug response.

References

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]

-

Mallesha, B., Kistayya, C., & Satyanarayana, V. (2012). Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard. Journal of Pharmacy Research, 5(2), 1141-1145. [Link]

-

Shah, S. A., Rathod, I. S., Suhagia, B. N., & Patel, B. K. (2016). Simultaneous analysis of losartan, its active metabolite, and hydrochlorothiazide in human plasma by a UPLC-MS/MS method. Turkish Journal of Chemistry, 40, 129-144. [Link]

-

Alonen, A., Finel, M., & Kostiainen, R. (2008). The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. Biochemical Pharmacology, 76(6), 763-772. [Link]

-

Basit, A., & Al-Hossaini, A. M. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Genes, 12(10), 1546. [Link]

-

Czerwinski, M. (2021). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. XenoTech Webinar. [Link]

-

Czerwinski, M. (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech Slide Presentation. [Link]

-

Ravi, V. B., Inamadugu, J. K., Puvvada, N., & Seshagiri, R. V. (2011). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Journal of Pharmaceutical Analysis, 1(4), 267-275. [Link]

-

Chomchoey, P., Sangcahatr, A., & Lertsinudom, S. (2012). Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. Thai Journal of Pharmaceutical Sciences, 36(4), 163-174. [Link]

-

Oda, S., Fukami, T., Yokoi, T., & Nakajima, M. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Drug Metabolism and Pharmacokinetics, 30(1), 30-43. [Link]

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2021). Losartan Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Milev, Y. P., Johnson, W. W., & Court, M. H. (2019). A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads. Journal of Pharmaceutical and Biomedical Analysis, 174, 526-533. [Link]

-

BioIVT. (n.d.). UGT Reaction Phenotyping Studies. BioIVT ADME Research Services. [Link]

-

Miners, J. O., Rowland, A., & Mackenzie, P. I. (2016). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Methods in Molecular Biology, 1368, 143-158. [Link]

-

Miners, J. O., & Mackenzie, P. I. (2004). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology, Chapter 3, Unit 3.10. [Link]

-

Shah, S. A., Rathod, I. S., Suhagia, B. N., & Patel, B. K. (2016). Simultaneous analysis of losartan, its active metabolite, and hydrochlorothiazide in human plasma by a UPLC-MS/MS method. ResearchGate. [Link]

-

Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Charles River Labs. [Link]

-

Alonen, A. (2009). Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. University of Helsinki Digital Repository (Helda). [Link]

-

PharmGKB. (2008). The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. PharmGKB Literature. [Link]

-

Ma, J., Nishimura, H., & Fogo, A. B. (2013). Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. Current Pharmaceutical Design, 19(17), 3044-3052. [Link]

-

Burks, T. N., Andres-Mateos, E., Marx, R., et al. (2021). Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults. The Journals of Gerontology: Series A, 76(11), 1957-1965. [Link]

-

Lu, Y., Wu, J., & Sun, H. (2019). Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Acta Pharmaceutica Sinica B, 9(3), 470-484. [Link]

-

Ishii, Y., Takeda, S., & Yamada, H. (2009). Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes. Journal of Pharmaceutical Sciences, 98(10), 3865-3875. [Link]

-

King, C. D., Green, M. D., Rios, G. R., et al. (2001). Inhibition and active sites of UDP-glucuronosyltransferases 2B7 and 1A1. Drug Metabolism and Disposition, 29(11), 1457-1463. [Link]

-

ResearchGate. (2020). In vitro and in vivo Drug-Drug Interaction of Losartan and Glimepiride in Rats and Its Possible Mechanism. Request PDF. [Link]

-

Kawashima, H., Kushida, H., & Nakayama, K. (2015). CYP2C9-mediated metabolic activation of losartan detected by a highly sensitive cell-based screening assay. Biological & Pharmaceutical Bulletin, 38(11), 1738-1744. [Link]

-

Lu, H., & Li, C. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Letters, 11(1), 21-34. [Link]

Sources

- 1. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]

- 13. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 14. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thaiscience.info [thaiscience.info]

- 18. test.acarindex.com [test.acarindex.com]

- 19. researchgate.net [researchgate.net]

- 20. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and bioavailability of Losartan N2-glucuronide

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Losartan N2-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Primary Metabolite

Losartan, the first orally active angiotensin II receptor blocker (ARB), represents a cornerstone in the management of hypertension and diabetic nephropathy.[1][2] Its therapeutic effect is mediated by the selective and competitive blockade of the angiotensin II receptor type 1 (AT1), which inhibits vasoconstriction and aldosterone-secreting effects, thereby lowering blood pressure.[1][3][4] Upon oral administration, Losartan is well-absorbed but undergoes extensive first-pass metabolism.[1] This biotransformation is widely known to produce a highly potent 5-carboxylic acid metabolite, E-3174 (also known as EXP3174), which is 10 to 40 times more potent than the parent compound and is responsible for the majority of the pharmacological effect.[2][3][5][6]

However, the metabolic story of Losartan is not limited to this oxidative pathway. A significant parallel pathway is Phase II conjugation, specifically N-glucuronidation, which results in the formation of Losartan N2-glucuronide (M7).[5][7] While often overshadowed by the highly active E-3174, understanding the pharmacokinetics of this N2-glucuronide metabolite is critical for a complete characterization of Losartan's disposition, for evaluating potential drug-drug interactions, and for comprehending inter-individual variability in patient response. This guide provides a detailed examination of the formation, pharmacokinetics, bioavailability, and analytical quantification of Losartan N2-glucuronide.

Part 1: The Genesis of Losartan N2-Glucuronide: An Enzymatic Perspective

Glucuronidation is a major Phase II metabolic pathway that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and facilitating their excretion.[7][8] In the case of Losartan, this process occurs directly on the parent drug, targeting the tetrazole ring.

The Role of UDP-Glucuronosyltransferases (UGTs)

The formation of Losartan N2-glucuronide is catalyzed by a specific set of UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human liver microsomes and recombinant human UGTs have identified several key players:

-

Primary Contributors: UGT1A1 and UGT2B7 are considered the main enzymes responsible for Losartan glucuronidation in the liver.[5][9]

-

High Regioselectivity: UGT1A3 has demonstrated a strong and specific selectivity for conjugating at the N2 position of the tetrazole ring of Losartan and other sartans.[7][9]

-

Other Involved Enzymes: UGTs 1A10 and 2B17 have also been shown to produce the N2-glucuronide.[9] Interestingly, UGT1A10 can also yield the N1-glucuronide isomer, though the N2 form is predominant.[9]

This enzymatic redundancy has significant implications. The expression and activity of UGT enzymes can vary considerably between individuals due to genetic polymorphisms and can be induced or inhibited by co-administered drugs.[8] Therefore, the rate of Losartan N2-glucuronide formation can be a point of significant pharmacokinetic variability.

Metabolic Pathway Visualization

The following diagram illustrates the dual metabolic fates of Losartan: the oxidative pathway leading to the active metabolite E-3174 and the conjugative pathway leading to Losartan N2-glucuronide.

Caption: Metabolic pathways of Losartan.

Part 2: Pharmacokinetic Profile

The systemic exposure to Losartan N2-glucuronide is dictated by the absorption and first-pass metabolism of the parent drug.

-

Formation and Absorption: Following oral administration, Losartan is rapidly absorbed, with a systemic bioavailability of approximately 33%, indicating substantial first-pass metabolism.[1][10] It is during this initial pass through the liver that a portion of the Losartan dose is directly converted to the N2-glucuronide metabolite.[11] The formation of this metabolite is therefore intrinsically linked to and limited by the bioavailability of the parent drug.

-

Distribution: Specific data on the volume of distribution for Losartan N2-glucuronide is not extensively documented. However, based on its chemical nature as a more hydrophilic conjugate, it is expected to have a smaller volume of distribution compared to the parent drug. For context, Losartan and its active metabolite E-3174 have relatively low volumes of distribution (approximately 34 liters and 12 liters, respectively) due to high protein binding.[5][10]

-

Metabolism and Pharmacological Activity: Losartan N2-glucuronide is a terminal metabolite. The process of glucuronidation is generally considered a detoxification step, and metabolites formed this way are typically inactive.[7] In vitro and in vivo studies have shown that metabolites other than E-3174, including the glucuronide, exhibit much less pharmacological activity than Losartan and are significantly less potent than E-3174.[5]

-

Elimination: As a hydrophilic conjugate, Losartan N2-glucuronide is efficiently eliminated from the body. While specific clearance pathways are not detailed in the provided literature, glucuronidated compounds are primarily excreted via the kidneys into urine and/or by the liver into bile. The parent drug, Losartan, has a terminal half-life of about 2 hours, while the active metabolite E-3174 has a much longer half-life of 6 to 9 hours, contributing to the drug's duration of action.[10]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Losartan and its primary active metabolite, E-3174. Data for the N2-glucuronide is sparse as it is not typically monitored as a primary endpoint.

| Parameter | Losartan | E-3174 (Active Metabolite) | Losartan N2-Glucuronide |

| Systemic Bioavailability | ~33%[1][10] | Formed from ~14% of oral Losartan dose[5][10] | Formation dependent on Losartan bioavailability |

| Time to Peak (Tmax) | ~1 hour[10] | ~3-4 hours[10] | Not well-defined |

| Terminal Half-life (t½) | ~1.5 - 2.5 hours[1][5] | ~6 - 9 hours[1][5][10] | Not well-defined |

| Plasma Protein Binding | ~98.7%[1] | ~99.8%[1] | Expected to be lower |

| Volume of Distribution (Vd) | ~34 liters[10] | ~12 liters[10] | Not well-defined |

| Primary Clearance | Plasma clearance ~600 mL/min[10] | Plasma clearance ~50 mL/min[10] | Primarily renal/biliary excretion |

Part 3: Bioavailability Considerations

Directly measuring the bioavailability of a metabolite that is not administered externally is not feasible. Instead, we assess its systemic exposure (AUC) as a function of the parent drug's administration. The "bioavailability" or systemic presence of Losartan N2-glucuronide is therefore dependent on two primary factors:

-

Bioavailability of Parent Losartan: The amount of Losartan that reaches the systemic circulation and is available to the liver for metabolism is the rate-limiting step.

-

Activity of UGT Enzymes: The efficiency of the UGT1A1, UGT2B7, and UGT1A3 enzymes dictates the proportion of the available Losartan dose that is shunted down the glucuronidation pathway versus the oxidative pathway to E-3174.

This balance is critical. For example, in a patient with reduced CYP2C9 activity (a "poor metabolizer"), less Losartan would be converted to the active E-3174, potentially increasing the substrate pool available for glucuronidation and leading to a higher ratio of N2-glucuronide to E-3174. Conversely, co-administration of a potent UGT inhibitor could decrease the formation of the N2-glucuronide.

Part 4: Analytical Methodologies for Quantification

Accurate quantification of Losartan N2-glucuronide in biological matrices like plasma and urine is essential for detailed pharmacokinetic studies. The gold standard for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[12][13]

Experimental Protocol: Quantification of Losartan N2-Glucuronide in Human Plasma via LC-MS/MS

This protocol outlines a self-validating system for the reliable measurement of the metabolite.

1. Sample Preparation (Protein Precipitation):

- To a 100 µL aliquot of human plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled Losartan N2-glucuronide or a structurally similar compound).

- Vortex briefly to mix.

- Add 300 µL of cold acetonitrile to precipitate plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions (HPLC):

- Column: A reversed-phase column, such as an InertSil ODS-3 (or equivalent C18 column), is typically used.[14]

- Mobile Phase A: 0.1% Formic Acid in Water.[13]

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.4 mL/min.

- Gradient: A linear gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. This ensures separation from the parent drug, other metabolites, and endogenous plasma components.

- Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions (Tandem MS):

- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

- Detection: Multiple Reaction Monitoring (MRM). This is the key to selectivity. Specific precursor-to-product ion transitions are monitored for both the analyte (Losartan N2-glucuronide) and the internal standard.

- Precursor Ion (Q1): The protonated molecular ion [M+H]+ of the analyte.

- Product Ion (Q3): A specific, stable fragment ion generated after collision-induced dissociation of the precursor ion.

- Validation: The method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[13]

Analytical Workflow Visualization

Caption: LC-MS/MS workflow for metabolite quantification.

Part 5: Conclusion and Future Directions

Losartan N2-glucuronide is a significant, directly formed metabolite of Losartan, produced by the action of several UGT enzymes, most notably UGT1A1, UGT2B7, and the highly selective UGT1A3.[5][7][9] Its formation represents a parallel pathway to the generation of the active E-3174 metabolite. While considered pharmacologically inactive, its study is vital for a holistic understanding of Losartan's disposition.

Future research should focus on:

-

Impact of Pharmacogenomics: Investigating how common polymorphisms in UGT1A1, UGT1A3, and UGT2B7 genes affect the ratio of Losartan metabolites and whether this correlates with clinical efficacy or adverse events.

-

Drug-Drug Interaction Potential: Quantifying the extent to which potent inhibitors or inducers of specific UGT enzymes alter the pharmacokinetic profile of Losartan and its metabolites.

-

Quantitative Bioavailability: Performing detailed pharmacokinetic modeling to more accurately estimate the fraction of an oral Losartan dose that is converted to the N2-glucuronide metabolite under various physiological and pathological conditions.

By continuing to explore these secondary metabolic pathways, drug development professionals can build a more complete and predictive model of drug behavior, ultimately leading to safer and more effective therapeutic strategies.

References

- Losartan Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.

-

Alonen, A., Finel, M., & Kostiainen, R. (2008). The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. Biochemical Pharmacology, 76(6), 763-772. Retrieved from [Link]

-

Alonen, A. (2009). Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. University of Helsinki. Retrieved from [Link]

- Various Authors. Losartan Pathway, Pharmacokinetics Literature. PharmGKB.

-

Sica, D. A. (2005). Clinical pharmacokinetics of losartan. Clinical Pharmacokinetics, 44(8), 797-814. Retrieved from [Link]

-

Thadakant, S., & T, S. (2024). Losartan. StatPearls. Retrieved from [Link]

-

Sica, D. A. (2005). Clinical Pharmacokinetics of Losartan. ResearchGate. Retrieved from [Link]

-

Sica, D. A. (2005). Clinical Pharmacokinetics of Losartan. Semantic Scholar. Retrieved from [Link]

-

COZAAR® (losartan potassium) tablets Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Igboasoiyi, A. C., et al. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. World Journal of Advanced Research and Reviews, 26(02), 3853-3857. Retrieved from [Link]

-

Al-Snafi, A. E., et al. (2021). Changes in Pharmacokinetics and Pharmacodynamics of Losartan in Experimental Diseased Rats Treated with Curcuma longa and Lepidium sativum. Molecules, 26(16), 4999. Retrieved from [Link]

-

Ma, R., & Hollenberg, M. D. (2014). Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. Journal of the Renin-Angiotensin-Aldosterone System, 15(1), 35-42. Retrieved from [Link]

-

Kumar, N., et al. (2023). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 37(8), e9488. Retrieved from [Link]

-

Safila, N. (2019). Analytical Method for Estimation of Losartan by using UV a Spectrophotometer. Global Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

-

Losartan. (n.d.). Wikipedia. Retrieved from [Link]

-

Dalvi, S. V., et al. (2025). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Clinical Pharmacology Review. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

-

Maciążek-Jurczyk, M., et al. (2024). In Vitro Spectroscopic Investigation of Losartan and Glipizide Competitive Binding to Glycated Albumin: A Comparative Study. Molecules, 29(1), 241. Retrieved from [Link]

-

Losartan - Drug Index. (n.d.). Pediatric Oncall. Retrieved from [Link]

-

Solanki, D. S. (2024). A Comprehensive Review on Losartan Potassium. International Journal of Pharmaceutical Sciences, 2(9), 1565-1576. Retrieved from [Link]

-

Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132. Retrieved from [Link]

Sources

- 1. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Losartan - Wikipedia [en.wikipedia.org]

- 3. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ClinPGx [clinpgx.org]

- 6. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [helda.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalwjarr.com [journalwjarr.com]

- 13. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

Chemical and physical properties of Losartan N2-glucuronide.

An In-depth Technical Guide to the Chemical and Physical Properties of Losartan N2-glucuronide

Introduction: The Metabolic Fate of Losartan

Losartan is a potent, orally active, nonpeptide angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension, diabetic nephropathy, and heart failure.[1][2] Its therapeutic action is primarily mediated by selectively and competitively blocking the angiotensin II receptor, type 1 (AT1), which leads to vasodilation and a reduction in blood pressure.[3][4] Upon oral administration, losartan is well-absorbed and undergoes extensive first-pass metabolism in the liver, with a systemic bioavailability of approximately 33%.[1][5]

The biotransformation of losartan proceeds via two main pathways:

-

Oxidation: Approximately 14% of an oral dose is metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to its 5-carboxylic acid metabolite, E-3174.[1][6][7] This active metabolite is 10- to 40-fold more potent than the parent drug and has a longer terminal half-life (6 to 9 hours compared to 1.5 to 2.5 hours for losartan), contributing significantly to the overall pharmacological effect.[5][6]

-

Glucuronidation: A significant portion of losartan undergoes phase II metabolism through conjugation with glucuronic acid.[3] This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of glucuronide conjugates. The primary glucuronide metabolite is the tetrazole-N2-glucuronide (M7), the subject of this guide.[6][8]

This guide provides a comprehensive overview of the chemical and physical properties of Losartan N2-glucuronide, its formation, and the analytical methodologies essential for its characterization. This information is critical for researchers, scientists, and professionals in drug development for understanding the complete metabolic profile and disposition of losartan.

Metabolic Pathway of Losartan

The metabolic conversion of losartan involves key enzymatic processes. The primary pathways are oxidation to the active metabolite E-3174 and conjugation to form Losartan N2-glucuronide.

Caption: Metabolic pathways of Losartan to its major metabolites.

Chemical and Physical Properties

The conjugation of glucuronic acid to the losartan molecule at the N2 position of the tetrazole ring significantly alters its physicochemical properties, primarily increasing its hydrophilicity, which facilitates excretion.

Chemical Identity

| Property | Value | Source(s) |

| Chemical Name | (2S,3S,4S,5R,6R)-6-(5-(4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazol-2-yl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | |

| Synonyms | 1-[5-[4'-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-beta-D-Glucopyranuronic Acid; Losartan N2-Glucuronide | [9] |

| CAS Number | 138584-35-7 | [10] |

| Molecular Formula | C₂₈H₃₁ClN₆O₇ | [10][11] |

| Molecular Weight | 599.03 g/mol | [10] |

Physicochemical Characteristics

| Property | Value / Description | Source(s) |

| Appearance | White to off-white powder/solid | [][13] |

| Solubility | While specific quantitative data is not readily available, glucuronidation significantly increases water solubility compared to the parent drug, losartan. Solubility information is typically provided on the Certificate of Analysis (COA). | [10] |

| Purity (Typical) | >90-98% (as a reference standard) | [9][10][13] |

Enzymatic Synthesis and Metabolic Significance

The formation of Losartan N2-glucuronide is a crucial step in the detoxification and elimination of the parent drug.

Causality in Formation: The Role of UGTs

Glucuronidation is a major Phase II metabolic reaction that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and readily excretable.[8] In the case of losartan, this process is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human liver microsomes and recombinant human UGTs have identified UGT1A1 and UGT2B7 as the primary enzymes responsible for the formation of the tetrazole-N2-glucuronide metabolite.[6] The selectivity of these enzymes for the N2 position of the tetrazole ring is a key determinant of the metabolic profile of losartan.[8]

This enzymatic conjugation is a self-validating system in pharmacology; the presence of the glucuronide in urine and plasma is definitive proof that this metabolic pathway is active in vivo. Understanding which UGT isoforms are involved is critical for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce UGT1A1 or UGT2B7 could alter the pharmacokinetics of losartan.

Analytical Characterization and Protocols

The accurate identification and quantification of Losartan N2-glucuronide are essential for pharmacokinetic studies and metabolic profiling. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone technique for this purpose.

Experimental Protocol: LC-MS/MS Quantification

This protocol describes a general, robust methodology for the simultaneous determination of losartan and its metabolites, including N2-glucuronide, in a biological matrix like human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Rationale: SPE is employed to remove proteins and other interfering substances from the plasma matrix, which would otherwise compromise the analytical column and ion source. The choice of an appropriate SPE cartridge (e.g., Oasis HLB) ensures high recovery of the analytes.[14]

-

Step 1: To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte, such as Losartan N2-Glucuronide-d4).[15]

-

Step 2: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Step 3: Load the plasma sample onto the cartridge.

-

Step 4: Wash the cartridge with 1 mL of water to remove salts and polar interferences.

-

Step 5: Elute the analytes with 1 mL of methanol.

-

Step 6: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

2. Chromatographic Separation (RP-HPLC)

-

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. A gradient elution is typically used to achieve good resolution between the parent drug (more hydrophobic) and its more polar glucuronide metabolite in a reasonable timeframe.

-

Instrumentation: High-Performance Liquid Chromatography system.[16]

-

Column: A C18 column (e.g., 4.6-mm × 25-cm; 10-µm packing L7) is commonly used.[17]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient Program:

-

0-1 min: 10% B

-

1-5 min: Linear gradient to 90% B

-

5-7 min: Hold at 90% B

-

7-8 min: Return to 10% B

-

8-10 min: Re-equilibration at 10% B

-

-

Injection Volume: 10 µL.

3. Detection (Tandem Mass Spectrometry - MS/MS)

-

Rationale: MS/MS provides exceptional sensitivity and selectivity. It works by selecting the precursor ion (the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. This transition is unique to the analyte, minimizing interference from other compounds.

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

-

Analysis: Multiple Reaction Monitoring (MRM).

-

Predicted MRM Transitions:

Workflow for Analytical Characterization

Caption: General workflow for the quantification of Losartan N2-glucuronide.

Structural Elucidation by NMR

While MS provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguously determining the exact site of glucuronidation.[18] Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can show correlations between the anomeric proton of the glucuronic acid moiety and the carbons of the tetrazole ring, confirming attachment at the N2 position.

Conclusion

Losartan N2-glucuronide is a major metabolite of losartan, formed via UGT-mediated conjugation. Its chemical and physical properties, particularly its increased polarity, are central to the clearance of the parent drug. A thorough understanding of its formation, physicochemical characteristics, and the analytical methods for its detection is fundamental for comprehensive pharmacokinetic and metabolic studies in drug development. The methodologies outlined in this guide, grounded in established analytical principles, provide a framework for the robust characterization of this important metabolite.

References

-

ClinPGx. Losartan Pathway, Pharmacokinetics. [Link]

-

PubMed. Enzyme-assisted synthesis and structure characterization of glucuronic acid conjugates of losartan, candesartan, and zolarsartan. [Link]

-

PMC - NIH. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. [Link]

-

Helda - University of Helsinki. Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. [Link]

-

NCBI Bookshelf. Losartan. [Link]

-

PubMed. Clinical pharmacokinetics of losartan. [Link]

-

Semantic Scholar. Clinical Pharmacokinetics of Losartan. [Link]

-

PubChemLite. Losartan n2-glucuronide (C28H31ClN6O7). [Link]

-

Shimadzu Chemistry & Diagnostics. Losartan N2-glucuronide | 138584-35-7. [Link]

-

PubChem - NIH. Losartan. [Link]

-

PubMed. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans. [Link]

-

PubMed Central. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults. [Link]

-

Global Journal of Medical Research. View of Analytical Method for Estimation of Losartan by using UV a Spectrophotometer. [Link]

-

World Journal of Advanced Research and Reviews. Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. losartan. [Link]

-

USP-NF. Losartan Potassium Tablets. [Link]

-

Moodle@Units. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]

-

ResearchGate. Product ion mass spectra of (a) losartan (m/z 421.2 → 127.0, scan range... [Link]

-

Rasayan Journal of Chemistry. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC. [Link]

-

Asian Journal of Chemistry. Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. [Link]

-

Wikipedia. Losartan. [Link]

-

ResearchGate. Visible spectrophotometric determination of Losartan potassium in pure and dosage forms by ion-ion association reactions using BCP and BPB reagents. [Link]

Sources

- 1. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Losartan - Wikipedia [en.wikipedia.org]

- 3. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. losartan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [helda.helsinki.fi]

- 9. sussex-research.com [sussex-research.com]

- 10. schd-shimadzu.com [schd-shimadzu.com]

- 11. PubChemLite - Losartan n2-glucuronide (C28H31ClN6O7) [pubchemlite.lcsb.uni.lu]

- 13. biosynth.com [biosynth.com]

- 14. researchgate.net [researchgate.net]

- 15. clearsynth.com [clearsynth.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. uspnf.com [uspnf.com]

- 18. Enzyme-assisted synthesis and structure characterization of glucuronic acid conjugates of losartan, candesartan, and zolarsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Discovery and Initial Isolation of Losartan N2-Glucuronide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The development of Losartan, the first orally active angiotensin II receptor antagonist, marked a significant milestone in cardiovascular therapy.[1][2][3] Beyond the parent drug's primary oxidative metabolism to its potent active metabolite, E-3174, a comprehensive understanding of its full metabolic profile, including Phase II conjugation pathways, was critical for a complete safety and efficacy assessment. This technical guide provides a detailed narrative of the discovery, isolation, and structural elucidation of a key Phase II metabolite: Losartan N2-glucuronide. We will explore the scientific rationale behind the experimental strategies, from in vitro biosynthesis using liver microsomes to the multi-step analytical workflow involving chromatographic separation and spectroscopic characterization. This document serves as a reference for researchers and drug development professionals, illustrating a foundational approach to metabolite identification that remains relevant in modern pharmaceutical science.

Introduction: The imperative for Metabolite Identification

Losartan is a selective, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, widely prescribed for hypertension.[2][4] Its primary metabolic pathway involves the oxidation of the 5-hydroxymethyl group on the imidazole ring to a carboxylic acid, forming the metabolite E-3174.[5][6] This biotransformation, catalyzed by cytochrome P450 enzymes (CYP2C9 and CYP3A4), results in a compound that is 10- to 40-fold more potent than Losartan itself, contributing significantly to the drug's therapeutic effect.[4][5][6][7]

However, a drug's journey in the body is not limited to Phase I oxidative metabolism. Phase II conjugation reactions, such as glucuronidation, are crucial for detoxification and excretion. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the identification and characterization of any metabolite that constitutes a significant portion of the total drug-related exposure (typically >10% at steady state).[8][9][10][11] This "Metabolites in Safety Testing" (MIST) guidance ensures that the toxicological profile of major human metabolites is adequately assessed, either through their presence in preclinical safety studies or via direct administration of the synthesized metabolite.[8][12] It was within this scientific and regulatory framework that the investigation into Losartan's glucuronidation pathways became essential.

The Glucuronidation Pathway

Glucuronidation is a major Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to a substrate.[13] This process increases the water solubility of the compound, facilitating its elimination. Losartan possesses multiple potential sites for glucuronidation, including the hydroxyl group (forming an O-glucuronide) and the nitrogen atoms of the tetrazole ring (forming N-glucuronides). Early investigations revealed that conjugation at the tetrazole ring was a significant pathway.[13][14]

The Metabolic Puzzle: Unveiling the N-Glucuronide